molecular formula C11H15N3O3 B2406715 (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1909293-78-2

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2406715
CAS No.: 1909293-78-2
M. Wt: 237.259
InChI Key: CXTHRFCRYAAKIC-CBAPKCEASA-N
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Description

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring and a pyrrolidine ring

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHRFCRYAAKIC-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of an appropriate imidazole derivative with a pyrrolidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is C11H15N3O3C_{11}H_{15}N_{3}O_{3} with a molecular weight of approximately 239.25 g/mol. The compound features a pyrrolidine ring structure, which is often associated with biological activity.

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of imidazole-based compounds exhibit antimicrobial properties. The presence of the imidazole moiety in this compound suggests potential efficacy against various bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of imidazole derivatives. The findings suggested that compounds similar to this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anticancer Research
Imidazole derivatives have been investigated for their anticancer properties. The unique structure of this compound may contribute to its ability to interact with cellular pathways involved in cancer proliferation.

Data Table: Anticancer Activity of Imidazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AA549 (Lung Cancer)15
Compound BMCF7 (Breast Cancer)20
(2S,3S)-1-Ethyl...HeLa (Cervical Cancer)25

Pharmaceutical Applications

1. Drug Design and Development
The compound's structural characteristics make it a candidate for drug design, particularly in the development of new therapeutics targeting infectious diseases or cancer.

Case Study:
A patent application highlighted the synthesis of novel imidazole derivatives for use as anti-infective agents. The structural modifications based on this compound were shown to enhance bioavailability and reduce toxicity.

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of pyrrolidine derivatives with imidazole compounds. This aspect is crucial for producing analogs with improved properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a member of the 5-oxopyrrolidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes recent findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by its SMILES notation: CC(C(=O)N1C(=O)C(C1(C)C)C(=O)O)N2C=CN=C2. It features a pyrrolidine ring with an ethyl group and a methylimidazole moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance:

  • In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives reduced cell viability significantly. The compound exhibited a structure-dependent activity, with specific modifications enhancing its potency against cancer cells compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Notes
This compoundA54966Significant reduction in cell viability
Compound 21A549Not specifiedSelective activity with low toxicity to non-cancerous cells

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against multidrug-resistant pathogens. The findings suggest:

  • The compound exhibits promising activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. This highlights its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMIC (µg/mL)Resistance Type
Staphylococcus aureus<64Methicillin-resistant
Klebsiella pneumoniae>128Carbapenem-resistant
Pseudomonas aeruginosa<32Multidrug-resistant

The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell wall synthesis or function .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a controlled study comparing the compound with cisplatin, results indicated that the oxopyrrolidine derivative not only reduced tumor cell viability but also showed lower toxicity to normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy : In trials involving infected animal models, the compound demonstrated significant reductions in bacterial load, particularly against resistant strains of Staphylococcus aureus, supporting its potential use in clinical settings.

Q & A

Basic: What synthetic routes are most effective for producing (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:
A common approach involves multi-step synthesis, starting with condensation reactions between amino alcohols or amines and itaconic acid derivatives under reflux conditions. For example, describes synthesizing a structurally related pyrrolidinone-carboxylic acid via refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by esterification using methanol and sulfuric acid . Similarly, highlights diastereoselective methods for pyrrolidinone derivatives using palladium-catalyzed cross-coupling or cyclization reactions, emphasizing temperature control (40–100°C) and inert atmospheres to optimize yields . Key steps include:

  • Reaction Optimization : Adjusting solvent polarity (e.g., acetic acid for cyclization) and catalyst loading (e.g., Pd(OAc)₂/XPhos).
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate stereoisomers.

Basic: How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry by analyzing coupling constants (e.g., vicinal protons in the pyrrolidinone ring) and chemical shifts of the imidazole and ethyl groups .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, as minor chromatographic changes may resolve co-eluting epimers .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Safety measures outlined in and include:

  • Engineering Controls : Use closed systems or fume hoods to minimize inhalation of dust/aerosols .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged handling .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid long-term storage; verify stability via periodic HPLC analysis .

Advanced: How can researchers address challenges in stereochemical control during synthesis?

Answer:
Diastereoselectivity can be achieved via:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce desired configurations .
  • Catalytic Asymmetric Synthesis : Employ Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to favor (2S,3S) stereochemistry .
  • Kinetic Resolution : Optimize reaction time and temperature to selectively crystallize the target isomer .
    reports >90% diastereomeric excess for similar compounds using these strategies .

Advanced: What methodologies are recommended for analyzing and resolving impurities or epimeric contaminants?

Answer:

  • HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities. notes that epimers may co-elute under standard conditions; adjust gradient elution or column temperature to improve separation .
  • Stress Testing : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.
  • 2D NMR : NOESY or COSY can distinguish epimers by spatial proton-proton correlations .

Advanced: How should researchers design pharmacological studies to evaluate this compound’s bioactivity?

Answer:
suggests a tiered approach:

  • In Vitro Screening : Test antibacterial/antifungal activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., kinase assays).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Molecular Docking : Model interactions with targets like bacterial DNA gyrase or viral proteases to rationalize activity .

Advanced: How can contradictory chromatographic or spectroscopic data be resolved during analysis?

Answer:

  • Data Triangulation : Cross-validate HPLC retention times with NMR-derived coupling constants. For example, unexpected HPLC peaks may indicate epimers, which can be confirmed via ¹H NMR splitting patterns .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous NMR signals (e.g., overlapping methylimidazole protons) .
  • High-Resolution MS : Confirm molecular formulas of unknown impurities using HRMS with <2 ppm mass accuracy .

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